The table below summarizes key safety and physical data for Butane (C₄H₁₀) from a reputable occupational health source [1].
| Property | Value |
|---|---|
| CAS Number | 106-97-8 |
| Physical Description | Colorless gas with a gasoline-like or natural gas odor [1]. |
| Boiling Point | 31°F (-0.5°C) [1]. |
| Flash Point | -76°F (-60°C) [1]. |
| Lower Explosive Limit (LEL) | 1.6% [1]. |
| Upper Explosive Limit (UEL) | 8.4% [1]. |
| OSHA PEL (8-hour TWA) | 800 ppm (1900 mg/m³) [1]. |
| ACGIH TLV (8-hour TWA) | 1000 ppm [1]. |
| Target Organs | Not specified in the available data. |
| NFPA Fire Rating | 4 (Severe) [1]. |
For monitoring butane in the workplace, the following validated method can be used [1].
Sampling Protocol [1]:
Analytical Method [1]:
Since a full SDS was not located, the diagram below outlines a recommended workflow to systematically obtain complete safety information.
This workflow illustrates the process of finding safety data, from initial search to consulting authoritative sources.
The table below summarizes available data for butane, a related organozinc compound, and 1-bromobutane, which is a common precursor in organozinc chemistry.
| Compound Name | Molecular Formula | Key Properties | Stability & Reactivity |
|---|
| Butane [1] [2] | C₄H₁₀ | Molecular Weight: 58.12 g/mol Boiling Point: 273 K (~ -0.15 °C) Melting Point: 136 K (~ -137 °C) Formation Enthalpy (ΔfH°gas): -125.6 kJ/mol | Stable hydrocarbon; major component of LPG. Reacts vigorously with strong oxidizing agents. [1] [2] [3] | | Bromozinc(1+);(E)-but-2-ene [4] | C₄H₇BrZn | Molecular Weight: Not specified in data CAS Registry: 11769531 | Specific stability and reactivity data for this organozinc compound is not available in the searched literature. | | 1-Bromobutane [5] | C₄H₉Br | Molecular Weight: 137.02 g/mol Boiling Point: 101.6 °C Melting Point: -112 °C Flash Point: 23.9 °C Water Solubility: 0.608 g/L (at 30 °C) | Stable, but Flammable. Incompatible with strong oxidizing agents and strong bases. [5] |
Organozinc reagents like "bromozinc(1+);butane" are typically synthesized and handled under controlled conditions. The following points outline general experimental considerations based on standard organometallic chemistry practices and the properties of 1-bromobutane.
Given the scarcity of direct data, here are targeted approaches to advance your investigation.
Strategy for technical data acquisition
Organozinc reagents are highly valuable in synthetic chemistry, particularly for carbon-carbon bond formation in drug development. The "Bromozinc(1+);butane" structure suggests a zinc cation coordinated to a butyl group and a bromide anion, which is consistent with organozinc halides (R-Zn-X) used in Reformatsky reactions and cross-coupling chemistry [1].
While a direct synthesis of the butyl variant isn't detailed, the established methodology for preparing similar reagents involves the direct insertion of activated zinc into alkyl halides [2].
The synthesis typically involves creating activated zinc and its reaction with an organic halide. The diagram below outlines this general workflow.
This protocol adapts a general synthesis of pyridylzinc bromides [2] and a Reformatsky reagent preparation [1] for the hypothetical synthesis of butylzinc bromide.
The table below summarizes key parameters to ensure a successful and reproducible synthesis.
| Parameter | Importance & Considerations |
|---|---|
| Absolute Anhydrous Conditions | Essential. Water rapidly hydrolyzes and destroys organozinc reagents. Use anhydrous solvents, oven-dried glassware, and an inert atmosphere [1]. |
| Zinc Activity | Critical for reaction initiation. Using highly active Rieke zinc or zinc/copper couple is often necessary for efficient oxidative addition [1] [2]. |
| Reaction Monitoring | Reaction progress can be monitored by the dissolution of zinc or analytical techniques. Titration provides quantitative yield determination [1]. |
Since a direct protocol was not found, you may need to explore further:
Bromozinc(1+);butane compounds represent a specialized class of organozinc reagents that have gained significant importance in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. These reagents belong to the broader family of organozinc compounds that serve as crucial nucleophilic partners in carbon-carbon bond formation reactions that are fundamental to pharmaceutical development. The unique reactivity profile of organozinc reagents, including this compound derivatives, makes them particularly valuable for constructing complex molecular architectures encountered in drug discovery programs. Their moderate reactivity and excellent functional group tolerance enable synthetic chemists to assemble sophisticated targets that would be challenging to access through alternative methods.
The strategic importance of this compound reagents in cross-coupling chemistry stems from several key advantages they offer over other organometallic species. These reagents typically demonstrate higher functional group compatibility compared to more reactive organolithium or Grignard reagents, while maintaining sufficient reactivity to participate efficiently in transition metal-catalyzed coupling processes. Additionally, organozinc reagents generally exhibit good thermal stability, allowing for their preparation and use under practical synthetic conditions. The zinc-carbon bond in these compounds has an intermediate polarity that provides a balance between stability and reactivity, making them particularly suitable for complex synthetic operations where chemoselectivity is paramount. These characteristics have established this compound reagents as valuable tools for constructing carbon-carbon bonds in target-oriented synthesis, especially in the pharmaceutical sector where molecular complexity is routinely encountered.
This compound reagents participate as key nucleophilic partners in various cross-coupling reactions, enabling efficient carbon-carbon bond construction:
Negishi Coupling: this compound derivatives serve as ideal reagents in palladium-catalyzed Negishi cross-coupling, reacting with various organic electrophiles to form sp²-sp³, sp³-sp³, and sp²-sp² carbon-carbon bonds. This reaction is particularly valuable in pharmaceutical synthesis because of its compatibility with diverse functional groups and the availability of air-stable palladium catalysts [1] [2]. The Negishi coupling using organozinc reagents typically proceeds under mild conditions, making it suitable for complex molecules with sensitive functionalities.
Copper-Catalyzed Alkynylation: Bromozinc reagents have been successfully employed in copper-catalyzed cross-couplings with 1-bromoalkynes to produce internal alkynes, important structural motifs in many bioactive compounds. This method provides access to saturated N-heterocyclic scaffolds with internal alkynes for further elaboration, which is particularly valuable in constructing drug-like molecules [3]. The reaction proceeds efficiently at room temperature when catalyzed by CuCN·2LiBr in the presence of LiBr as a stabilizing additive.
Difluoromethylphosphonation: A specialized application involves the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate to generate aryldifluorophosphonates, compounds of significant interest in life sciences due to their potential as bioisosteres for phosphate groups in drug design. This transformation demonstrates excellent functional group compatibility and operational simplicity, providing a facile access to these valuable compounds [4].
While less common, this compound reagents can also participate in carbon-heteroatom bond-forming reactions:
Table 1: Cross-Coupling Applications of this compound Reagents
| Reaction Type | Catalyst System | Electrophile Partner | Key Features | Application in Drug Development |
|---|---|---|---|---|
| Negishi Coupling | Pd(0) complexes | Aryl/vinyl halides or triflates | Broad functional group tolerance, mild conditions | Core structure assembly for active pharmaceutical ingredients |
| Copper-Catalyzed Alkynylation | CuCN·2LiBr with LiBr additive | 1-Bromoalkynes | Room temperature operation, compatible with N-heterocycles | Introduction of alkyne handles for further diversification |
| Difluoromethylphosphonation | Copper catalysts | Iodobenzoates | Efficient access to fluorinated phosphonates | Preparation of bioisosteres for phosphate-containing biomolecules |
Principle: Organozinc reagents can be prepared through various methods, including direct zinc insertion into organic halides or transmetalation from other organometallics.
Procedure:
Note: For bench-stable this compound reagents, stabilization can be achieved through the formation of zincate complexes with additives such as LiBr, which enhance stability and solubility [3].
Principle: This protocol describes a Cu(I)-catalyzed cross-coupling of bromozinc reagents with organic halides to form new carbon-carbon bonds [3] [4].
Procedure:
Critical Parameters:
Principle: This protocol describes a Pd-catalyzed cross-coupling between this compound reagents and organic halides or triflates [1] [2].
Procedure:
Scale-Up Considerations: For larger-scale reactions, maintain strict temperature control and consider slower addition rates of the organozinc reagent to minimize side reactions.
Table 2: Representative Examples of this compound Reagents in Cross-Coupling Reactions
| Bromozinc Reagent | Coupling Partner | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromozinc-difluorophosphonate | Iodobenzoates | Cu catalysis, dioxane, rt | Aryldifluorophosphonates | High efficiency | [4] |
| p-Methoxyphenylzinc bromide | Aryl halides | Pd or Cu catalysis | Biaryl derivatives | 63-89% | [5] |
| Organozinc from N,N-dimethylhydrazinoalkenes | 1-Bromo-1-octyne | CuCN·2LiBr, LiBr, THF, rt | Alkynyl N-heterocycles | 77% | [3] |
Application in Pharmaceutical Synthesis:
Yield Optimization Strategies:
The cross-coupling reactions involving this compound reagents follow a general catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination steps. The specific mechanism varies depending on the catalyst system (palladium vs. copper), but shares common fundamental steps.
Figure 1: General Mechanism for Palladium-Catalyzed Cross-Coupling with Bromozinc Reagents. This diagram illustrates the fundamental steps in Negishi-type cross-coupling reactions involving this compound reagents.
For copper-catalyzed reactions, the mechanism proceeds through the formation of copper-zinc heterobimetallic species (RCu(CN)ZnX) that facilitate the transfer of the organic group to the electrophilic coupling partner [3]. The lithium bromide additive plays a crucial role in stabilizing these intermediates and accelerating the transmetalation step, allowing reactions to proceed efficiently at room temperature.
Figure 2: Experimental Workflow for Cross-Coupling Reactions with this compound Reagents. This workflow outlines the key steps in performing cross-coupling reactions using bromozinc reagents, highlighting critical handling requirements.
This compound reagents represent versatile organometallic partners in cross-coupling reactions that offer synthetic chemists powerful methods for carbon-carbon and carbon-heteroatom bond formation. Their moderate reactivity profile compared to other organometallics, combined with good functional group tolerance, makes them particularly valuable for constructing complex pharmaceutical targets. The continued development of copper-catalyzed variants that operate under mild conditions has further expanded the utility of these reagents in synthesizing biologically active molecules.
Future developments in this field will likely focus on expanding substrate scope, developing more sustainable catalytic systems with earth-abundant metals, and improving the handling properties of organozinc reagents to make them more accessible to non-specialist laboratories. Additionally, the integration of this compound chemistry with other synthetic methodologies, such as photoredox catalysis or electrochemical synthesis, may open new avenues for molecular construction in drug discovery programs. As pharmaceutical research continues to demand more efficient and diverse synthetic methods, the application of bromozinc reagents in cross-coupling chemistry is poised to remain an important tool for medicinal chemists seeking to access novel chemical space.
While "Bromozinc(1+);butane" isn't specifically mentioned, zinc metal is used to generate organozinc intermediates in situ or to directly facilitate coupling between two electrophiles. The table below summarizes some of these relevant reactions, though they do not involve butane directly.
| Reaction Type | Coupling Partners | Key Conditions | Product | Note |
|---|---|---|---|---|
| Reductive Cross-Coupling [1] | Aryl Bromide + Alkyl Bromide | Ni catalyst, Zn, room temperature | Alkylated Arene | High functional group tolerance |
| Reductive Allylation [1] | Aryl/Vinyl Bromide + Allylic Acetate | Ni/Pd catalyst, Zn, LiBr additive | Allylated Product | Coupling of two different sulfonate esters |
| Decarboxylative Coupling [1] | Alkyl NHP Ester + Aryl Iodide | Ni catalyst, Zn | Alkylated Arene | Forms alkyl radicals from carboxylic acids |
The following diagram illustrates the general workflow for a nickel-catalyzed reductive cross-coupling, a representative reaction where zinc metal is consumed.
The following is a generalized procedure, adapted from the literature, for a nickel-catalyzed reductive cross-coupling of an aryl bromide with an alkyl bromide [1]. This illustrates how zinc is typically used.
I hope this information provides a useful starting point for your research. For more precise information, you may need to consult specialized organic chemistry databases or search for the specific compound in primary literature using its CAS number.
Organozinc reagents, such as butylzinc bromide (approximated by the query "Bromozinc(1+);butane"), represent a valuable class of organometallic compounds in modern synthetic organic chemistry. These reagents typically exhibit moderated reactivity compared to their organolithium or Grignard counterparts, resulting in enhanced functional group tolerance and chemo-selectivity in various transformations. The zinc atom in these complexes, with its significant covalent character and lower electronegativity, creates a carbon-zinc bond that is highly polarized yet less ionic, making these reagents effective yet selective nucleophiles in substitution reactions. This property profile makes them particularly useful for advanced synthetic applications, including drug development and the construction of complex molecular architectures where sensitive functional groups must persist through the reaction conditions.
To understand the application of butylzinc bromide, one must first grasp the fundamental mechanisms of nucleophilic substitution. These mechanisms provide the foundational context in which organozinc reagents operate.
The two primary mechanisms for nucleophilic substitution are the SN1 (unimolecular) and SN2 (bimolecular) pathways, which differ fundamentally in their kinetics and stereochemical outcomes [1] [2] [3].
SN2 Mechanism (Substitution, Nucleophilic, Bimolecular): This concerted mechanism occurs in a single step where bond formation between the nucleophile and substrate carbon coincides with bond cleavage between the carbon and leaving group. The reaction follows second-order kinetics (rate = k[substrate][nucleophile]) and proceeds with complete stereochemical inversion at the reaction center, often visualized as an "umbrella turning inside out" [1] [4]. This mechanism is favored for primary and secondary alkyl halides with strong nucleophiles in polar aprotic solvents.
SN1 Mechanism (Substitution, Nucleophilic, Unimolecular): This stepwise mechanism occurs through a discrete carbocation intermediate. The rate-determining step involves the ionization of the substrate to form a carbocation, followed by rapid attack by a nucleophile. The reaction follows first-order kinetics (rate = k[substrate]) and results in racemization or a mixture of stereochemical outcomes due to the planar nature of the carbocation intermediate, which can be attacked from either face [2]. This pathway is favored for tertiary alkyl halides and substrates that can form stabilized carbocations, typically in polar protic solvents.
The following table summarizes the key distinguishing features between SN1 and SN2 reaction mechanisms:
| Characteristic | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order (depends only on substrate concentration) [2] [3] | Second-order (depends on both substrate and nucleophile concentration) [1] [3] |
| Molecularity | Unimolecular in rate-determining step [2] | Bimolecular [1] |
| Reaction Steps | Two or more steps [2] | One concerted step [1] |
| Stereochemistry | Racemization or mixture of retention and inversion [2] [3] | Complete inversion of configuration [1] [3] |
| Substrate Preference | Tertiary > Secondary > Primary [2] [3] | Primary > Secondary > Tertiary (which rarely reacts) [1] [3] |
| Solvent Effects | Favored by polar protic solvents [3] | Favored by polar aprotic solvents [3] |
| Likelihood of Rearrangements | Common due to carbocation intermediate [2] [3] | Rare [3] |
The diagram below illustrates the core mechanisms of nucleophilic substitution, highlighting the key differences between the SN1 and SN2 pathways:
Butylzinc bromide (C₄H₉ZnBr) is an organozinc compound that functions as a carbon-centered nucleophile in substitution reactions. The zinc atom significantly influences the reactivity of the attached butyl group:
The table below quantitatively compares butylzinc bromide with other common organometallic nucleophiles:
| Characteristic | Butylzinc Bromide | Butylmagnesium Bromide (Grignard) | Butyllithium |
|---|---|---|---|
| Relative Nucleophilicity | Moderate | High | Very High |
| Relative Basicity | Low | High | Very High |
| Functional Group Tolerance | High | Low | Very Low |
| Typical Solvents | Et₂O, THF, hydrocarbons | Et₂O, THF | Et₂O, THF, hydrocarbons |
| Stability to Air/Moisture | Low (pyrophoric in some forms) | Low | Very Low |
| Common Side Reactions | Negligible elimination | Significant elimination | Extensive elimination |
Given the absence of specific protocols for butylzinc bromide in nucleophilic substitution in the search results, the following represents a generalized framework based on standard organozinc chemistry practices.
Title: General Protocol for the Alkylation of Alkyl Halides Using Butylzinc Bromide via SN2 Pathway
Principle: This procedure outlines the use of butylzinc bromide as a nucleophile in a bimolecular substitution reaction with primary alkyl halides to form carbon-carbon bonds.
Materials:
Procedure:
Safety Considerations:
The following diagram outlines the experimental workflow for a typical nucleophilic substitution reaction using an organozinc reagent:
When working with butylzinc bromide in nucleophilic substitution reactions, several factors can influence the reaction outcome:
Organozinc reagents like butylzinc bromide have found significant applications in pharmaceutical research and development:
While specific literature on "this compound" in nucleophilic substitution reactions appears limited in general sources, the general principles of organozinc chemistry provide a solid foundation for understanding its potential applications. Butylzinc bromide represents a versatile nucleophile with distinct advantages in selectivity and functional group compatibility. Further specialized literature searching through synthetic methodology journals and organometallic chemistry databases would yield more specific protocols and applications for this reagent class.
Organozinc reagents represent a crucial class of organometallic compounds that occupy a fundamental role in modern synthetic organic chemistry, particularly in cross-coupling reactions that enable carbon-carbon bond formation. Unlike the more reactive Grignard and organolithium reagents, organozinc compounds exhibit moderated nucleophilicity while demonstrating excellent functional group tolerance, making them invaluable intermediates in the construction of complex molecular architectures. The specific reagent butylzinc bromide (C₄H₉ZnBr), systematically named as bromozinc(1+);butane, has emerged as a particularly useful reagent in various synthetic transformations, including Negishi cross-couplings, conjugate additions, and other carbon-carbon bond-forming processes.
The unique reactivity profile of butylzinc bromide stems from its intermediate position on the reactivity scale of organometallic reagents—less basic and nucleophilic than organolithium compounds yet sufficiently reactive for efficient transmetalation in catalytic cycles. This balanced reactivity allows for the incorporation of the n-butyl group into complex molecules while preserving sensitive functional groups that might not survive exposure to more aggressive organometallic reagents. In pharmaceutical synthesis, the n-butyl moiety appears in various bioactive molecules, making butylzinc bromide an important reagent for structure-activity relationship studies and lead optimization campaigns in drug discovery.
Butylzinc bromide belongs to the class of dialkylzinc and alkylzinc halide compounds that share several distinctive physical and chemical properties. These air- and moisture-sensitive materials typically exist as colorless to pale yellow liquids or low-melting solids when pure, though solutions are more commonly handled in laboratory settings. Butylzinc bromide demonstrates moderate thermal stability, decomposing at elevated temperatures but generally stable at room temperature when properly stored under inert atmosphere. The compound is typically soluble in ethereal solvents such as tetrahydrofuran (THF) and 1,3-dimethyl-2-imidazolidinone (DMI), with solubility parameters that facilitate its use in homogeneous reaction conditions essential for consistent reactivity in synthetic applications.
The molecular structure of butylzinc bromide features a zinc center coordinated in a linear arrangement, with the organic moiety and halide ligand occupying coordination sites. This electron-deficient center can form Lewis acid-base complexes with various donors, including ethers, amines, and phosphines, which can significantly influence its reactivity. The zinc-carbon bond in butylzinc bromide displays intermediate polarity, less polar than comparable organolithium or organomagnesium compounds, which contributes to both its functional group tolerance and its suitability for transmetalation processes in catalytic cycles.
Table 1: Physical Properties and Stoichiometric Data for Butylzinc Bromide
| Property | Specification | Experimental Context |
|---|---|---|
| Typical Concentration | 0.72 M in DMI | Determined by ^1H NMR spectroscopy [1] |
| Solvent Systems | THF, DMI, etherial solvents | Compatible with various ethereal solvents [1] |
| Molar Equivalents | 1.30 equiv relative to electrophile | Optimized for cross-coupling reactions [1] |
| Stability | Up to 3 weeks at 0-4°C under argon | No significant deterioration under proper storage [1] |
| Preparation Method | Zinc insertion into 1-bromobutane | Activated Zn powder with iodine catalyst [1] |
The Negishi cross-coupling reaction represents one of the most significant applications of butylzinc bromide in modern organic synthesis, particularly for the formation of carbon-carbon bonds between sp³-hybridized carbon centers. This transformation employs palladium or nickel catalysts to mediate the coupling of organozinc reagents with organic electrophiles, typically halides or pseudohalides. Butylzinc bromide has demonstrated exceptional utility in nickel-catalyzed enantioselective couplings with racemic secondary α-bromo amides, enabling the production of enantiomerically enriched compounds with potential pharmaceutical relevance. The synthetic value of this methodology lies in its ability to install alkyl chains with high stereochemical fidelity while maintaining compatibility with diverse functional groups, including nitriles, amides, and esters [1].
In a representative example from recent literature, butylzinc bromide participated in a nickel-catalyzed asymmetric cross-coupling with N-benzyl-2-bromo-N-phenylbutanamide to afford (S)-N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide in excellent yield (85-89%) and with high enantiomeric excess (91% ee). This transformation employed NiCl₂-glyme as the catalyst precursor and (R)-(i-Pr)-Pybox as a chiral ligand, demonstrating the effectiveness of butylzinc bromide in challenging enantioselective carbon-carbon bond formations. The reaction exhibited broad functional group tolerance, with the nitrile functionality remaining intact throughout the transformation—a testament to the mild reactivity profile of butylzinc bromide compared to more nucleophilic organometallic reagents [1].
Beyond Negishi cross-coupling reactions, butylzinc bromide finds utility in various other synthetic contexts. The reagent can participate in carbonyl additions to aldehydes and ketones, though its moderate reactivity often requires activation or catalysis for efficient addition. In conjugate addition reactions, butylzinc bromide can add to α,β-unsaturated carbonyl compounds, particularly when catalyzed by transition metals such as copper or palladium. The compound also serves as a butyl transfer agent in copper-catalyzed alkylations and can be employed for the preparation of higher-order organozinc reagents through transmetalation processes. Additionally, butylzinc bromide has found application in cyclopropanation reactions and other carbon-carbon bond-forming processes that benefit from its balanced reactivity and functional group compatibility.
Principle: This procedure describes the preparation of a 0.72 M solution of butylzinc bromide in 1,3-dimethyl-2-imidazolidinone (DMI) via zinc insertion into 1-bromobutane, catalyzed by iodine [1].
Materials and Equipment:
Procedure:
Characterization: The successful formation of butylzinc bromide can be confirmed by ^1H NMR spectroscopy, with the CH₂Zn protons appearing at δ 0.13 (referenced to D₂O). The molar ratio of DMI:RZnBr:reduction product is typically 11.7:1:0.088 as determined by No-D NMR spectroscopy [1].
Principle: This protocol describes the enantioselective coupling of butylzinc bromide with a racemic secondary α-bromo amide using a nickel catalyst system with a chiral Pybox ligand to afford an enantiomerically enriched product [1].
Materials and Equipment:
Procedure:
Characterization: The product exhibits the following physical properties: Mp: 67-69°C; [α]²⁶D −30.5 (c 1.05, CHCl₃); ^1H NMR (CDCl₃, 500 MHz) δ: 0.80 (t, J = 7.4 Hz, 3H), 1.11-1.28 (m, 2H), 1.30-1.42 (m, 4H), 1.56-1.69 (m, 4H), 2.13-2.20 (m, 1H), 2.27 (t, J = 7.1 Hz, 2H), 4.86 (d, J = 14 Hz) [1].
Figure 1: Workflow for butylzinc bromide preparation
Organozinc reagents such as butylzinc bromide require careful handling due to their pyrophoric nature and sensitivity to air and moisture. These compounds can ignite spontaneously upon exposure to air, necessitating strict handling under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods. Butylzinc bromide should be stored under an inert atmosphere at 0-4°C, where it remains stable for several weeks without significant decomposition. When working with butylzinc bromide solutions, it is essential to use dry, anhydrous solvents and ensure that all glassware is thoroughly dried and purged with inert gas before use. Personnel should wear appropriate personal protective equipment, including safety glasses, gloves, and lab coats, and have class D fire extinguishers readily available in case of ignition.
The quenching of excess reagent should be performed carefully using controlled addition of ethanol or isopropanol, followed by aqueous workup. Waste streams containing organozinc compounds should be collected separately and treated as hazardous chemical waste according to institutional guidelines. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention if irritation persists. Butylzinc bromide solutions should be transported in securely sealed containers that are clearly labeled with contents, concentration, date of preparation, and appropriate hazard warnings.
Table 2: Hazard Analysis and Risk Mitigation Strategies
| Hazard Category | Specific Risks | Mitigation Strategies |
|---|---|---|
| Pyrophoricity | Spontaneous ignition upon air exposure | Maintain inert atmosphere; use Schlenk techniques; have fire extinguisher ready |
| Moisture Sensitivity | Rapid decomposition with heat generation | Use dried glassware and anhydrous solvents; purge with inert gas |
| Chemical Reactivity | Reacts vigorously with protic compounds | Controlled quenching; avoid contact with water, alcohols, acids |
| Health Effects | Irritant to skin, eyes, respiratory system | Use appropriate PPE; work in fume hood; emergency wash stations accessible |
| Catalyst Components | Potential sensitizers and toxic compounds | Handle NiCl₂-glyme and ligands with gloves; minimize dust formation |
The concentration and quality of butylzinc bromide solutions can be determined using several analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly valuable. The ^1H NMR method for concentration determination involves placing a sealed tube of D₂O in an NMR tube containing the alkylzinc solution and acquiring a standard 1D ^1H NMR spectrum using D₂O as a reference. The characteristic chemical shifts observed include resonances for DMI at δ 3.31 and 2.74, the CH₂Zn protons of butylzinc bromide at δ 0.13, and the terminal methyl group of any reduction byproduct at δ 0.94. Using the measured density of the solution (typically 1.14 g/mL for DMI solutions) and the integrated ratios of these signals, the precise concentration of the organozinc reagent can be calculated, which is crucial for achieving reproducible results in stoichiometrically sensitive reactions [1].
For reaction monitoring, thin-layer chromatography (TLC) and analytical HPLC can be employed to track the consumption of starting materials and formation of products. In the nickel-catalyzed Negishi cross-coupling, the disappearance of the α-bromo amide starting material can be followed by ^1H NMR by monitoring the disappearance of a characteristic triplet at δ 3.95. Additionally, chromatographic methods can be used to assess enantiomeric excess when employing chiral ligands, with chiral HPLC or GC methods providing accurate ee determinations. For reaction optimization studies, in situ spectroscopic techniques such as IR spectroscopy can offer real-time monitoring capability, though these methods require specialized equipment for operation under inert atmosphere.
Even with carefully followed protocols, researchers may encounter challenges when working with butylzinc bromide and related organozinc reagents. One frequent issue is low yield in the zinc insertion step, which typically stems from inadequate zinc activation or the presence of impurities. This can be addressed by ensuring proper activation of zinc powder under vacuum at elevated temperature (70°C for 30 minutes) and using high-purity starting materials. Another common problem is premature decomposition of the organozinc reagent, often resulting from exposure to oxygen or moisture during preparation or storage. Maintaining strict inert atmosphere conditions throughout all manipulations is essential for preserving reagent integrity.
In the Negishi cross-coupling reactions, researchers may observe incomplete conversion or formation of side products. Incomplete conversion often results from catalyst decomposition or inadequate mixing, which can be addressed by ensuring efficient stirring and using freshly prepared catalyst solutions. The formation of homocoupling byproducts (bis-alkylated compounds) typically indicates issues with the transmetalation step or catalyst loading, which may be optimized by adjusting the stoichiometry of reagents or the catalyst-to-ligand ratio. When employing chiral ligands for asymmetric transformations, lower-than-expected enantioselectivity may result from impurities in starting materials, incomplete ligand exchange at the metal center, or the presence of trace oxygen or water, each requiring specific remediation strategies.
Butylzinc bromide (this compound) represents a versatile organometallic reagent with significant utility in modern organic synthesis, particularly in nickel-catalyzed Negishi cross-coupling reactions. The protocols outlined in this document provide researchers with detailed methodologies for the preparation, handling, and application of this valuable synthetic intermediate. The functional group compatibility, moderate reactivity, and suitability for enantioselective transformations make butylzinc bromide particularly valuable for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.
Future developments in organozinc chemistry will likely focus on expanding the scope of asymmetric transformations, developing more sustainable and cost-effective preparation methods, and integrating these reagents with emerging synthetic technologies such as flow chemistry and photoredox catalysis. The continued exploration of new ligand architectures for transition metal catalysis will further enhance the synthetic utility of butylzinc bromide and related organozinc compounds. As synthetic methodologies advance, organozinc reagents are poised to maintain their position as indispensable tools for the construction of complex molecular architectures in both academic and industrial settings.
The following section provides detailed methodologies for synthesizing and analyzing brominated butane compounds, which are key precursors and models in reaction mechanism studies.
This classic laboratory preparation demonstrates a nucleophilic substitution to form a carbon-bromine bond.
This protocol outlines the reaction using N-Bromosuccinimide (NBS) to brominate at the allylic position, proceeding via a radical mechanism.
The experimental workflow for these bromination protocols can be summarized as follows:
The table below summarizes key physical properties for reagents and products involved in these bromination reactions, which are critical for experimental design and product identification. [3] [1]
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Refractive Index (ηD) |
|---|---|---|---|---|
| 1-Butanol | 74.12 | 117.7 | 0.81 | 1.3993 |
| 1-Bromobutane | 137.02 | 101.4 | 1.276 | 1.4401 |
| 2-Bromobutane | 137.02 | ~91 | 1.258 (at 20°C) | ~1.436 (est.) |
| Sulfuric Acid (98%) | 98.08 | 290 | 1.840 | - |
Understanding the competing pathways in bromination reactions is essential for predicting and controlling outcomes.
Free Radical Substitution in n-Butane: In the photochemical bromination of n-butane, a mixture of 1-bromobutane and 2-bromobutane is formed. [4] The secondary radical intermediate leading to 2-bromobutane is more stable, making it the predominant product. This contrasts with chlorination, where the reaction is less selective.
Allylic Bromination and Resonance Stabilization: The bromination of 1-butene with NBS does not proceed via an ionic addition but through a free radical chain reaction at the allylic position. [2] The key feature is the formation of a resonance-stabilized allylic radical, leading to multiple products.
The following diagram illustrates the competing pathways and product distribution for the radical-based bromination of n-butane and 1-butene.
Brominated organic compounds are pivotal in various research fields beyond basic synthesis.
The protocols and information provided are for research purposes only. They must be carried out by trained individuals in an appropriate laboratory setting, with a full understanding of the risks and adherence to all relevant safety regulations, including the use of personal protective equipment (PPE).
To find information on the specific reaction between "Bromozinc(1+)" and butane, I suggest:
Introduction Organozinc reagents, such as butylzinc bromide, are highly valuable in organic synthesis due to their good functional group tolerance and moderate reactivity. A particularly useful application is their role in multicomponent reactions for the straightforward synthesis of complex molecules [1]. This note details the application of butylzinc bromide in a multicomponent Mannich-type reaction to produce α-branched amines, which are crucial scaffolds in many active pharmaceutical ingredients (APIs) [1].
Reaction Overview The process involves a one-pot, three-component coupling between an organozinc bromide (e.g., butylzinc bromide), an amine, and an aldehyde [1]. The general workflow is as follows:
Diagram 1: Workflow for the multicomponent synthesis of α-branched amines using butylzinc bromide.
Key Advantages for Pharmaceutical Synthesis
This protocol describes the preparation of the organozinc reagent from 1-bromobutane [1].
This protocol uses the pre-formed butylzinc bromide in a Mannich-type reaction [1].
The zincation conditions are effective for generating a range of organozinc bromides from various alkyl bromides [1]. The table below summarizes the scope as reported in the literature.
| Alkyl Bromide Reagent | Product (Organozinc Bromide) | Reported Zincation Yield |
|---|---|---|
| 1-Bromobutane | Butylzinc bromide (2a) | 95% |
| 5-Bromopentanenitrile | NC(CH₂)₄ZnBr (2c) | 89% |
| Ethyl 4-bromobutyrate | EtO₂C(CH₂)₃ZnBr (2e) | 91% |
| 1-Bromo-2-ethylbutane | sec-Hexylzinc bromide (2h) | 83% |
The use of butylzinc bromide, readily prepared from 1-bromobutane, provides a reliable and efficient method for synthesizing pharmaceutically important α-branched amines via a multicomponent Mannich reaction. The protocols outlined here are robust and have demonstrated excellent yields and good functional group tolerance, making them highly valuable for constructing molecular complexity in drug discovery programs.
Q1: What is a common side reaction that can lower the yield in reactions involving alkyl 2-(bromozinc)acylates?
Q2: What reaction conditions are used for synthesizing compounds from alkyl 2-(bromozinc)acylates?
Q3: Why is an inert atmosphere like argon necessary?
The following table summarizes potential issues and solutions for improving yield in your synthesis.
| Potential Issue | Underlying Reason | Proposed Solution / Improvement Strategy |
|---|---|---|
| Competing Dimerization | Anion-radical mechanism favors side reaction over desired pathway [1]. | Experiment with different N-haloamine reagents (e.g., N-bromodiethylamine vs. N-chloro) to alter reaction selectivity. |
| Reagent Quality & Activation | Inactive zinc or impure starting materials hinder initial transmetalation step [1]. | Activate zinc before use (e.g., with dilute HCl). Use high-purity, dry reagents and solvents. |
| Moisture & Oxygen Sensitivity | Organozinc intermediates decompose upon contact with air or water [1]. | Ensure rigorous anhydrous conditions and maintain an inert argon atmosphere throughout the entire process. |
| Purification Losses | The desired product is lost during work-up of the crude mixture. | Optimize purification techniques (e.g., chromatography, distillation) to maximize recovery of the final product [3]. |
Based on the analysis, you can systematically optimize your synthesis using the following workflow:
This guide provides best practices for handling air-sensitive organometallic compounds like Bromozinc(1+);butane, focusing on practical storage, handling, and troubleshooting to ensure experimental safety and success.
Q1: What are the primary risks when handling this compound? The primary risks are its pyrophoric nature (can ignite spontaneously in air) and its violent reaction with water, which can cause fires or explosions [1]. These reactions are stoichiometric, meaning they will occur upon contact with air or moisture, not just in the presence of a catalyst [1].
Q2: What is the safest way to store this compound for long-term stability? For long-term stability, store the compound in an inert atmosphere glove box with oxygen and moisture levels maintained below 0.1 ppm [2]. The compound should be in a tightly sealed glass container, ideally an amber vial, and kept in a dark place within the glove box to minimize temperature fluctuations and exposure to light [2].
Q3: My reagent appears discolored or has solid precipitates. What does this indicate? This is a clear sign of degradation due to exposure to air or moisture [1] [2]. The material may have become less effective or entirely decomposed. You should not use this batch for critical experiments as it can lead to failed reactions or unpredictable hazards [2].
Q4: Can I weigh this compound on a standard analytical balance? Not directly. Pressure variations from using glove box gloves can affect balance accuracy. Instead, use the tared vial method: weigh an empty, sealed vial outside the glove box, bring it inside, add the compound, reseal it, and then weigh it again outside the inert environment to calculate the mass by difference [2].
Proper handling of air-sensitive materials requires specific equipment and techniques to prevent accidents and material degradation. The workflow below outlines the core process for safely accessing and using these compounds.
The following equipment is non-negotiable for the safe handling of pyrophoric and air-sensitive materials.
| Equipment Category | Specific Items | Critical Function |
|---|---|---|
| Inert Atmosphere | Nitrogen/Argon Glove Box, Schlenk Line | Creates an oxygen-/moisture-free workspace [1] [2] |
| Specialized Packaging | AcroSeal-style bottles with septa | Allows safe storage and withdrawal via syringe without exposure [1] |
| Dispensing Tools | Glass or Luer-lock syringes (18-21G needles), double-tipped (cannula) needles | Enables safe transfer of liquids under inert gas pressure [1] |
| Storage | Sealed amber vials, glass containers | Prevents moisture ingress and photodegradation [2] |
This methodology details how to safely withdraw a liquid reagent like this compound from a sealed container.
| Problem | Likely Cause | Solution & Preventive Action |
|---|---|---|
| No Reaction / Low Yield | Reagent decomposed from exposure to air/moisture; contaminated solvent [1] | Use fresh reagent from a reliable source; ensure solvents are extra-dry; verify glassware is impeccably clean and dry [1] |
| Unexpected Side Products | Side-reactions with oxygen or water [1] | Rigorously exclude air from the reaction setup; improve inert gas purging. |
| Ignition upon Exposure | Pyrophoric nature of the compound [1] [2] | Immediate hazard. Smother with sand or use a Class D fire extinguisher. Work only in an inert atmosphere; never expose to air. |
| Difficulty in Weighing | Material degrades during transfer in air [2] | Use the tared vial method inside a glove box to avoid any air exposure during mass measurement [2]. |
For extended experimental workflows, consider these advanced practices:
> Disclaimer on Specific Compound Data: While this guide is built on established principles for handling air-sensitive organozinc compounds, the specific properties and stability data for "this compound" are not publicly available in the searched technical literature. Always consult the Material Safety Data Sheet (MSDS) provided by the chemical manufacturer for the most accurate, compound-specific handling and safety information [2].
This guide addresses general strategies for identifying, analyzing, and controlling impurities during synthesis, which can be applied to your specific case.
Q: What are the initial steps when an unknown impurity is detected?
A: A systematic approach is crucial for identifying the root cause. The following workflow outlines the key steps from detection to resolution.
Q: What analytical techniques are used for impurity identification?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of unknown organic impurities [1]. The table below summarizes key techniques.
| Technique | Primary Use in Impurity Analysis | Key Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Identifies specific atomic environment (functional groups, connectivity); can reference standard impurity shift tables [1]. |
| Mass Spectrometry (MS) | Mass determination | Determines molecular weight and fragmentation pattern of the impurity. |
| Chromatography (HPLC/GC) | Separation and quantification | Isulates and measures the amount of impurity from the main product. |
Experimental Protocol: Using NMR for Impurity Identification
Q: Are there established methods for removing metallic impurities from organozinc reaction mixtures? A: Yes. Patent US6921487B2 describes a process for removing zinc salts from non-aqueous synthesis solutions containing zinc alkoxides or amides. The method involves precipitating the zinc salts by contacting the solution with specific chemical reagents, such as trimethylchlorosilane, and then separating the solids from the liquid organozinc compounds [2]. This could be a relevant purification technique depending on your specific synthetic pathway.
Q: How can raw material quality lead to impurity formation? A: The quality and source of raw materials are critical. The FDA emphasizes that changes in raw material suppliers can introduce new impurities [3]. Furthermore, relying solely on a supplier's Certificate of Analysis (CoA) without conducting your own identity and purity tests is a major compliance risk, as highlighted in a recent FDA Warning Letter [4]. Always perform in-house qualification of new material lots.
Q: What are the regulatory requirements for controlling impurities in drug products? A: Drug manufacturers are required by law to establish scientifically sound specifications and test procedures to ensure drug components and finished products meet appropriate quality standards for identity, strength, quality, and purity [3]. This includes:
Q: What is an example of a specific impurity of high regulatory concern? A: Benzene, a known human carcinogen, is a major focus. It can contaminate products through certain inactive ingredients (like carbomers or isobutane) or form from the degradation of certain active ingredients (like benzoyl peroxide) [5] [3]. The FDA sets a strict limit on patient exposure to a maximum of 20 µg per day from a drug product [3]. The table below summarizes key benzene limits.
| Aspect | Regulatory Limit/Standard | Notes |
|---|---|---|
| General Use | Should be avoided; not to be used in manufacturing unless strongly justified [3]. | Considered a Class 1 solvent with "unacceptable toxicity" [3]. |
| Unavoidable Use (ICH Q3C) | 2 ppm | Applies to products with a daily dose of 10 g. For other doses, the 20 µg/day exposure limit dictates a different concentration [3]. |
| Action Level | Exposure > 20 µg/day | If a batch exceeds this, manufacturers should not release it or must initiate a recall [3]. |
Given the lack of specific data on Bromozinc(1+);butane, I suggest you:
What is the fundamental role of LiCl in organozinc reagent synthesis? LiCl primarily solubilizes the organozinc intermediate from the surface of the zinc metal after oxidative addition has occurred. It shifts the rate-determining step from slow solubilization to oxidative addition, making the overall process more efficient [1].
Does LiCl activate the zinc metal surface? While some additives (like TMSCl or I₂) work by activating the metal surface, the evidence indicates that LiCl's main role is not activation but solubilization of the product after oxidative addition [1].
Why are LiCl, LiBr, and LiI effective, while LiF is not? Effectiveness depends on the halide's ability to coordinate with zinc and form soluble "ate" complexes. Cl⁻, Br⁻, and I⁻ are good coordinators, while F⁻ is not, leading to the observed difference [1].
How does the mechanism of LiCl acceleration compare to using a polar aprotic solvent like DMSO? They accelerate different steps. DMSO primarily accelerates the initial oxidative addition step onto the zinc metal. In contrast, LiCl accelerates the subsequent solubilization of the organozinc intermediate. These are complementary strategies [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield of Organozinc Reagent | Ineffective or missing lithium salt | Use LiCl, LiBr, or LiI. Avoid LiF or lithium triflate [1]. |
| Slow oxidative addition (esp. with aryl iodides) | Gently heat the reaction mixture (e.g., to 60 °C for aryl iodides) to accelerate the oxidative addition step, which becomes rate-determining once solubilization is enhanced by LiCl [1]. | |
| Surface intermediates are not solubilized | Ensure efficient stirring to help lift intermediates from the zinc surface [1]. | |
| Reaction Fails to Initiate | Inactive zinc metal surface | Pretreat zinc powder with TMSCl or iodine to activate the surface prior to adding LiCl and the organohalide [1]. |
| Unexpected Organozinc Species in Solution | Schlenk equilibrium can form different species | Be aware that the choice of salt influences the solution structure. Effective lithium salts promote the formation of zincate complexes that equilibrate, yielding diorganozinc (R₂Zn) species [1]. |
This protocol from Organic Syntheses provides a specific example of generating an amido-zinc reagent using LiCl, showcasing the principles discussed.
Overview: This procedure involves the formation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) followed by transmetallation with ZnCl₂ in the presence of LiCl to yield the title compound.
Step-by-Step Method:
The following diagram illustrates the two-step mechanism of organozinc reagent formation and how different additives affect specific steps.
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem & Symptoms | Possible Causes | Recommended Solutions & Preventive Actions |
|---|
| Color Change / Darkening Solution turns brown or black. | Decomposition; Exposure to air (O₂, H₂O); Trace heavy metal impurities; Temperature too high. | Ensure strict anhydrous conditions; Use proper catalyst inhibitors; Lower storage temperature; Re-purify solvent and butane feedstock. | | Loss of Reactivity / Precipitate Formation Poor yield in subsequent reactions; Solid precipitate visible. | Hydrolysis (reaction with water); Formation of zinc oxides/hydroxides; Partial decomposition. | Check integrity of seals and drying tubes; Use molecular sieves in storage atmosphere; Confirm solution concentration via titration before use. | | Gas Evolution / Pressure Build-up Gas release or increased pressure in sealed vessels. | Decomposition releasing butane; Reaction with residual water producing methane. | Vent safely away from ignition sources; Do not use if significant pressure is observed; Use pressure-relief caps on storage containers. |
Q1: What are the critical storage conditions for this solution? Store under a dry, inert atmosphere (argon is preferred over nitrogen) at temperatures between 2-8°C. Use sealed, pressure-compatible glassware like Schlenk bombs.
Q2: Which common contaminants initiate decomposition? The primary contaminants are oxygen, moisture, and protic compounds. Even brief exposure to air can trigger decomposition. Trace amounts of acids or heavy metals can also act as catalysts for degradation.
Q3: How can I check if my solution is still viable? Visual Inspection: The solution should be clear and colorless to pale yellow. Any darkening suggests decomposition. Titration: Quantitatively titrate the active organozinc species against a standard solution like iodine. Test Reaction: Perform a small-scale test reaction (e.g., a known Negishi coupling) to gauge reactivity.
For a visual summary of the key procedures, the following diagram outlines the critical steps for the safe and effective handling of this compound solutions.
The core strategy for preventing decomposition involves rigorous exclusion of air and moisture and careful control of the chemical environment.
Here are some common challenges and solutions you might encounter when scaling up this type of organometallic synthesis:
Q1: Why is our reaction yield inconsistent or decreasing upon scale-up?
Q2: How can we control the reaction temperature effectively in a large vessel?
Q3: The formation of unwanted byproducts has increased. How can we mitigate this?
The following workflow outlines the key stages for developing and scaling up a production process. You should establish specific, quantified parameters for each stage based on your lab-scale experiments.
When moving between scales, it is critical to track the following parameters:
| Scale | Primary Goal | Key Parameters to Monitor & Control |
|---|---|---|
| Lab Scale (< 1L) | Route scouting and initial optimization | Reaction temperature, stoichiometry, addition time, yield, purity (by HPLC/NMR). |
| Pilot Scale (1L - 100L) | Process characterization and ruggedness | Mixing efficiency (e.g., agitation rate), heat transfer coefficient, temperature gradients, reproducible yield, impurity profile. |
| Production Scale (> 100L) | Robust, safe, and cost-effective manufacturing | All CPPs, consistent product quality (CQAs), cycle time, waste generation, operational safety. |
Abbreviations: CPPs - Critical Process Parameters; CQAs - Critical Quality Attributes.
A robust control strategy relies on accurate in-process and final product testing.
| Analysis Type | Methodology | Purpose |
|---|---|---|
| Reaction Completion | In-situ FTIR / Raman Spectroscopy | Monitor the consumption of starting materials and formation of the product in real-time. |
| Final Product Purity | Quantitative NMR (qNMR), HPLC, GC | Determine the final yield and purity of Bromozinc(1+);butane. |
| Impurity Profiling | LC-MS / GC-MS | Identify and quantify unknown byproducts to guide process refinement. |
| Elemental Analysis | ICP-MS / AAS | Quantify zinc and bromine content to confirm stoichiometry and check for heavy metal contaminants. |
The diagram below outlines a logical decision process for addressing a common scaling issue: a drop in yield.
I hope this structured framework provides a useful starting point for your technical support center. To get more specific information, I suggest you:
The table below summarizes the comparative reactivity of primary and secondary organozinc bromides under different conditions, based on a 2024 study [1].
| Feature | Organozinc Iodides in CH₃CN | Organozinc Bromides in THF with LiCl |
|---|---|---|
| General Reactivity Trend | Secondary > Tertiary > Primary | Primary > Secondary |
| Reactivity of Primary RZnX | Lower reactivity compared to secondary reagents. | Higher reactivity; efficient in multicomponent couplings [1]. |
| Reactivity of Secondary RZnX | Higher reactivity compared to primary reagents [1]. | Lower reactivity compared to primary reagents [1]. |
| Key Reaction Parameter | Solvent: Acetonitrile | Solvent: THF or 2-MeTHF. Additive: Stoichiometric LiCl [1]. |
| Functional Group Tolerance | Shown to tolerate functionalized organozinc species [1]. | Good tolerance for esters, alkynes, and alkenes; nitrile group led to trace product [1]. |
Here are the detailed methodologies for the key experiments cited in the comparison, which you can use as a reference for your own work.
This is a general procedure for generating the organozinc bromide reagents used in the comparative study.
This procedure describes the subsequent coupling reaction to form α-branched amines, which demonstrates the reactivity of the generated reagents.
The workflow for the complete synthesis and coupling process is as follows:
Grignard reagents are organomagnesium compounds, typically represented by the formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen (Cl, Br, or I) [1] [2]. They are one of the most versatile reagents for forming carbon-carbon bonds, a critical process in constructing complex molecules, including active pharmaceutical ingredients (APIs) [2].
Their exceptional utility stems from two key properties:
The following diagram illustrates their general preparation from alkyl halides and their most common reactions.
Grignard reagents react with a wide range of electrophiles. The table below summarizes the primary reactions and their outcomes, which are fundamental in synthetic workflows.
| Electrophile | Product (After Aqueous Workup) | Key Experimental Notes | Yield & Efficiency |
|---|---|---|---|
| Aldehydes [1] [3] | Secondary Alcohol | Standard reaction in anhydrous ether or THF [4] | High-yielding (often >90% for simple substrates) [1] |
| Ketones [1] [3] | Tertiary Alcohol | Requires careful exclusion of water to prevent reagent decomposition [4] | High-yielding; sterically hindered ketones may give lower yields [3] |
| Esters [1] [2] | Tertiary Alcohol | Two equivalents of Grignard reagent are consumed. The reaction proceeds via a ketone intermediate [2]. | Good to high yields, but requires excess reagent [2] |
| Carbon Dioxide (CO₂) [1] [3] | Carboxylic Acid | Often performed by pouring onto crushed dry ice [1] [3]. | Robust method for preparing carboxylic acids [1] |
| Epoxides [1] [2] | Primary Alcohol (2 C longer) | Nucleophilic attack occurs at the less substituted carbon of the epoxide ring in an SN2-like fashion [2]. | Useful for carbon chain elongation; yields can be variable |
The following procedure for synthesizing a tertiary alcohol from a ketone is a classic and representative example of Grignard reactivity [4].
For successful application in R&D, researchers must be aware of key practical constraints.
Based on general NMR principles [1] [2], the table below provides predicted characteristics for the 1H NMR spectrum of "this compound". This complex likely involves a butane chain coordinated to a ZnBr+ cation, which will influence the chemical shifts of the protons.
| Proton Environment (in butane chain) | Predicted Chemical Shift (δ, ppm) | Multiplicity / Signal Appearance | Key Influencing Factors |
|---|---|---|---|
| α-CH₂ (adjacent to Zn) | ~1.0 - 2.0 ppm [2] | Complex/Multiplet | Deshielding by Zn cation, potential coupling to neighboring CH₂ & Zn nucleus (I ≠ 0) |
| β-CH₂ | ~1.3 - 1.7 ppm [2] | Multiplet | Position in carbon chain, vicinal coupling |
| γ-CH₃ (terminal) | ~0.9 - 1.1 ppm [2] | Triplet (if free) / Distorted (if coordinated) | Potential weak long-range coordination to Zn, altering shape/intensity |
| OH/NH (impurities) | ~1-6 ppm (broad) [2] | Broad hump | Exchangeable protons from water/moisture |
> Important Note on Predictions: These values are estimates based on organic fragments. The actual spectrum can be significantly affected by the specific coordination geometry, solvent, concentration, and the quadrupolar moment of the Bromine and Zinc nuclei, which can cause signal broadening. Experimental data is required for definitive characterization.
To rigorously validate the NMR characterization of your compound, you can employ the following methodologies, which are supported by current scientific literature.
The diagram below outlines a recommended workflow for the characterization and validation of your organometallic compound, integrating the techniques discussed.
For assessing butane purity, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are well-established standard methods, suitable for process quality control and setting specifications [1] [2].
The following table summarizes the core analytical techniques for butane and related hydrocarbons:
| Analyte | Primary Analytical Technique | Key Details & Impurities Measured | Application Context |
|---|---|---|---|
| Butadiene-1,3 | Gas Chromatography (GC) [1] | Purity and impurities (propane, propylene, isobutane, n-butane, butene-1, isobutylene, etc.) [1] | Polymerization grade butadiene; process quality control [1] |
| n-Butane, Propane, Isobutane | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) [2] | Detection of parent compounds and their metabolites (e.g., 2-methyl-2-propanol, 2-butanol) [2] | Inhalant abuse detection in biological samples (blood, urine) [2] |
| High Purity n-Butane | Information Not Specific | Purity typically categorized by grade (e.g., 99.5%-99.9%, >99.9%) [3] | Used as solvent, fuel, calibration gas, refrigerant [3] |
The experimental protocol for gas chromatography is standardized. For butadiene purity analysis, the method can determine hydrocarbon impurities including various butane and butene isomers [1]. For biological detection, headspace GC-MS analyzes volatile parents compounds and their more persistent metabolites, providing a longer detection window [2].
I was unable to find specific analytical protocols for quantifying Bromozinc(1+) (CH₂Br₂Zn) [4]. One search result [5] used Raman spectroscopy to study aqueous zinc bromide solutions and identify various bromozinc complexes, but this study focused on fundamental structural properties at high temperatures rather than providing a quantitative analytical method for practical laboratory use.
While data for "Bromozinc(1+);butane" is unavailable, the search results contain detailed information for n-Propylzinc bromide (bromozinc(1+);propane), which is a closely related organozinc reagent [1].
The table below summarizes its key physical properties and safety data:
| Property | Value / Description |
|---|---|
| CAS Number | 156567-57-6 [1] |
| Molecular Formula | C₃H₇BrZn [1] |
| Molecular Weight | 188.372 g/mol [1] |
| Density | 0.947 g/mL @ 25°C [1] |
| Flash Point | 1°F (-17°C) - Highly Flammable [1] |
| Hazard Codes | F (Flammable), Xn (Harmful) [1] |
| Common Solution | 0.5 M in Tetrahydrofuran [1] |
A key finding from the search is the use of bromozinc-difluoromethylphosphonate in copper-catalyzed cross-coupling reactions. This illustrates a crucial reactivity pattern for bromozinc species in forming carbon-carbon bonds, which is highly relevant for drug development [2].
The following experimental workflow is adapted from a 2014 study that detailed the cross-coupling of bromozinc-difluoromethylphosphonate with iodo/bromo-aryl triazenes [2].
Key Reaction Details:
The lack of direct data for "this compound" indicates this might be a less common or differently named reagent. To proceed with your comparison, I suggest the following:
The search results do not contain experimental data for "bromozinc(1+);butane" (which would likely correspond to butylzinc bromide). However, information is available for the closely related compound p-methoxyphenylzinc bromide [1].
The table below summarizes the synthetic yields for this aryl zinc bromide, which can serve as a reference point for the expected performance of organozinc reagents.
| Reagent | CAS# | Molecular Formula | Reported Yields | Citations |
|---|---|---|---|---|
| p-Methoxyphenylzinc bromide (bromozinc(1+),methoxybenzene) | 82303-13-7 | C₇H₇BrOZn | Ranged from ~63% to 89% | [1] |
For a comprehensive comparison guide, it is essential to consider the context of common bromination methods. The search results highlight several alternatives, each with different green chemistry profiles.
The table below compares different bromination reagents based on information from the search results.
| Brominating Reagent | Key Characteristics | Green Chemistry & Safety Considerations |
|---|---|---|
| Molecular Bromine (Br₂) | Very high reactivity; traditional method. | Highly toxic, corrosive fumes, risk of runaway reactions; but may have a lower overall environmental impact than some complex alternatives [2] [3]. |
| N-Bromosuccinimide (NBS) | Solid; easier to handle than Br₂; commonly used in teaching labs. | Generates succinimide and HBr as by-products; has a lower atom economy as only one Br atom per molecule is used [4]. |
| In-situ Generated Bromine (e.g., from NaOCl + HBr/KBr) | Bromine is generated and consumed immediately in a continuous flow reactor, minimizing exposure. | Greatly enhances safety; minimizes hazardous waste; high yields (78-99%) reported; uses cheap, inorganic reagents [2]. |
| Bromozinc Reagents | Organometallic reagents (e.g., R-ZnBr) typically used in cross-coupling reactions to form C-C bonds. | The available data is insufficient for a full green metrics assessment (e.g., atom economy, mass intensity). The primary use differs from direct bromination. |
While a protocol for synthesizing this compound is not provided, the search results detail a modern, safer protocol for electrophilic bromination using in-situ generated bromine in continuous flow [2]. This can be a valuable point of comparison for your guide.
The workflow for this method involves three key stages, which can be visualized as follows:
Detailed Methodology [2]:
Based on the findings, here are suggested steps to complete your comparison guide: